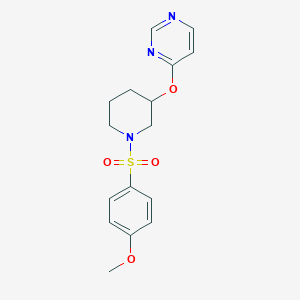

4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Related compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of SM coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm coupling reactions, the compound could be involved in the formation of carbon–carbon bonds , which is a fundamental process in organic synthesis.

Pharmacokinetics

One study suggests that related compounds have reliable pharmacokinetic properties .

Result of Action

In the context of sm coupling reactions, the compound could contribute to the formation of carbon–carbon bonds , which is a key step in the synthesis of complex organic molecules.

Action Environment

The success of sm coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Actividad Biológica

4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by data tables and research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with piperidine derivatives, followed by coupling with pyrimidine moieties. The general synthetic route includes:

- Formation of Sulfonamide : Reacting 4-methoxybenzenesulfonyl chloride with piperidine to yield the sulfonamide derivative.

- Coupling with Pyrimidine : The sulfonamide is then reacted with a pyrimidine derivative under basic conditions to form the target compound.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including:

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 4a | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 7b | 0.20 | Bacillus subtilis |

These compounds were evaluated using minimum inhibitory concentration (MIC) assays, demonstrating potent antibacterial effects comparable to traditional antibiotics like ciprofloxacin .

Enzyme Inhibition

In addition to antimicrobial activity, several studies have indicated that the compound may act as an inhibitor for key enzymes:

These findings suggest that the compound could have therapeutic potential in treating conditions where these enzymes play a critical role.

The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level:

- Enzyme Interaction : The sulfonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their function.

- Receptor Modulation : The piperidine and pyrimidine moieties may interact with various receptors or pathways, influencing cellular signaling and biological responses.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antibacterial Study : A study on piperidine derivatives showed that modifications at the sulfonamide position significantly enhanced antibacterial activity against resistant strains .

- Enzyme Inhibition Study : Research indicated that specific structural features within piperidine derivatives correlate with increased inhibition of acetylcholinesterase, suggesting a structure-activity relationship that can guide future drug design .

Propiedades

IUPAC Name |

4-[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-22-13-4-6-15(7-5-13)24(20,21)19-10-2-3-14(11-19)23-16-8-9-17-12-18-16/h4-9,12,14H,2-3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXMJXCQQQDJAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.